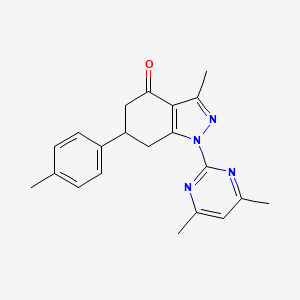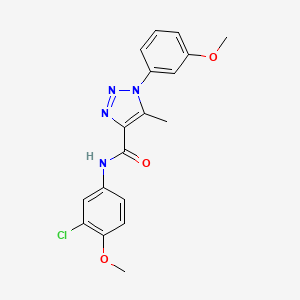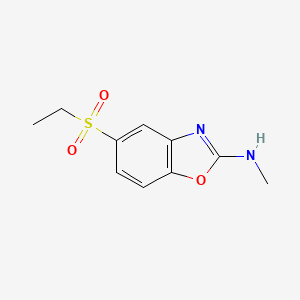![molecular formula C17H17N3OS B4442127 3-amino-N-(4-isopropylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4442127.png)
3-amino-N-(4-isopropylphenyl)thieno[2,3-b]pyridine-2-carboxamide
Übersicht
Beschreibung
3-amino-N-(4-isopropylphenyl)thieno[2,3-b]pyridine-2-carboxamide is a chemical compound that has gained a lot of attention in scientific research due to its potential therapeutic applications. It belongs to the class of thienopyridine derivatives, which have been shown to possess diverse biological activities such as anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
The mechanism of action of 3-amino-N-(4-isopropylphenyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets in cells. It has been shown to inhibit the activity of COX-2 by binding to its active site, thereby preventing the production of prostaglandins. It has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from mitochondria and the activation of caspases. Moreover, it has been shown to inhibit the replication of HCV by targeting the viral protein NS5B, which is involved in viral RNA synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-amino-N-(4-isopropylphenyl)thieno[2,3-b]pyridine-2-carboxamide depend on its specific molecular target and the cell type. Inhibition of COX-2 activity leads to a decrease in the production of prostaglandins, which are involved in the inflammatory response. Induction of apoptosis in cancer cells leads to the elimination of these cells and the inhibition of tumor growth. Inhibition of HCV replication leads to a decrease in viral load and the prevention of viral infection.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-amino-N-(4-isopropylphenyl)thieno[2,3-b]pyridine-2-carboxamide in lab experiments include its diverse biological activities, which make it a potential candidate for the development of new drugs. Its synthesis method is relatively simple and can be carried out using commercially available reagents. However, its limitations include its low solubility in water, which can make it difficult to work with in aqueous solutions, and its potential toxicity, which requires careful handling.
Zukünftige Richtungen
There are several future directions for the research of 3-amino-N-(4-isopropylphenyl)thieno[2,3-b]pyridine-2-carboxamide. One direction is the development of new drugs based on its structure and biological activities. Another direction is the investigation of its potential therapeutic applications in other diseases such as viral infections, neurodegenerative disorders, and cardiovascular diseases. Moreover, the elucidation of its molecular targets and the mechanisms of action can provide insights into its biological effects and facilitate the development of more potent and selective compounds.
Wissenschaftliche Forschungsanwendungen
3-amino-N-(4-isopropylphenyl)thieno[2,3-b]pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. It has also been shown to possess anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells and inhibiting the growth of tumors. Moreover, it has been shown to possess anti-viral properties by inhibiting the replication of certain viruses such as hepatitis C virus (HCV).
Eigenschaften
IUPAC Name |
3-amino-N-(4-propan-2-ylphenyl)thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-10(2)11-5-7-12(8-6-11)20-16(21)15-14(18)13-4-3-9-19-17(13)22-15/h3-10H,18H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKXNOZYGWZEME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(1-ethyl-2-methyl-1H-indol-3-yl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B4442046.png)

![N-[4-(acetylamino)phenyl]-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B4442052.png)
![5-(1,3-benzodioxol-5-yl)-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4442060.png)
![[4-(2,3-dimethylphenoxy)but-2-yn-1-yl]methylamine hydrochloride](/img/structure/B4442067.png)
![methyl 4-cyano-5-[(2-hydroxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B4442068.png)
![2-[4-(3,4-diethoxyphenyl)-1H-imidazol-2-yl]pyridine](/img/structure/B4442072.png)
![4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine](/img/structure/B4442080.png)
![2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}thieno[2,3-b]pyridin-3-amine](/img/structure/B4442082.png)

![N,N,3-trimethyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4442093.png)

![1-[(dimethylamino)sulfonyl]-N-(3-methylbutyl)-4-piperidinecarboxamide](/img/structure/B4442133.png)
